

An In-depth Technical Guide to Peonidin 3-galactoside: Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Peonidin 3-galactoside*

Cat. No.: *B1473039*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of **Peonidin 3-galactoside**. It includes detailed experimental protocols for its isolation and discusses its role in relevant biological signaling pathways.

Chemical Structure and Stereochemistry

Peonidin 3-galactoside is an anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many flowers, fruits, and vegetables. Its structure consists of an aglycone, peonidin, linked to a galactose sugar moiety.

The peonidin aglycone is a member of the anthocyanidin class, characterized by a flavylum cation core structure (2-phenylchromenylium). Specifically, it is 3,5,7-trihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium. The galactose sugar is attached at the 3-position of the C-ring of the peonidin structure through an O-glycosidic bond.

The precise stereochemistry of the naturally occurring isomer is Peonidin 3-O- β -D-galactopyranoside^{[1][2][3]}. This indicates that the galactose unit is in the pyranose (six-membered ring) form, it is the D-enantiomer, and the anomeric carbon (C-1 of galactose) is in the β configuration.

IUPAC Name: (2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol[2]

Chemical Structure Diagram:

Caption: Chemical structure of Peonidin 3-O-β-D-galactopyranoside.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **Peonidin 3-galactoside** is presented below.

Property	Value	Reference
IUPAC Name	(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylm-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol	[2]
CAS Number	28148-89-2	[1]
PubChem CID	11454027	[2]
Molecular Formula	C22H23O11+	[2]
Molecular Weight	463.4 g/mol	[2]
Appearance	Dark red/purple powder	
Solubility	Highly water-soluble	
UV-Vis λ_{max}	516 nm (in acidified methanol)	[4]
Mass Spectrometry	[M] ⁺ at m/z 463.1240	[2]
¹ H NMR	Data for the aglycone and sugar protons are available in literature for similar compounds. Key signals include aromatic protons of the peonidin core and anomeric proton of the galactose moiety.	[5]
¹³ C NMR	Characteristic signals for the flavylum cation and the galactopyranoside ring.	[6]

Experimental Protocols

Protocol 1: Isolation of **Peonidin 3-galactoside** from Cranberries

This protocol outlines a general procedure for the extraction and purification of **Peonidin 3-galactoside** from cranberry fruit.

3.1. Extraction

- **Sample Preparation:** Fresh or frozen cranberries are lyophilized and ground into a fine powder.
- **Solvent Extraction:** The powdered cranberry is extracted with a solution of methanol/water/acetic acid (85:15:0.5, v/v/v) at 4°C with agitation in the dark for 40 minutes. This process is repeated three times.
- **Concentration:** The combined extracts are concentrated under reduced pressure using a rotary evaporator at a temperature below 40°C to yield a crude extract.

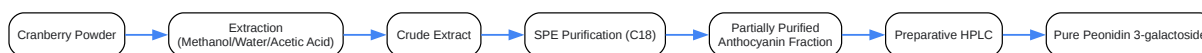
3.2. Purification by Solid-Phase Extraction (SPE)

- **Cartridge Conditioning:** A C18 SPE cartridge is conditioned by passing methanol followed by acidified water (0.1% formic acid).
- **Sample Loading:** The crude extract is dissolved in a minimal amount of acidified water and loaded onto the conditioned cartridge.
- **Washing:** The cartridge is washed with acidified water to remove polar impurities such as sugars and organic acids.
- **Elution:** **Peonidin 3-galactoside** and other anthocyanins are eluted with acidified methanol (0.1% formic acid).
- **Concentration:** The eluate is concentrated using a rotary evaporator to obtain a partially purified anthocyanin fraction.

3.3. Purification by Preparative High-Performance Liquid Chromatography (HPLC)[4]

- **Column:** A C18 reversed-phase preparative HPLC column is used.
- **Mobile Phase:** A gradient of Mobile Phase A (2% formic acid in water) and Mobile Phase B (acetonitrile:water:formic acid, 49:49:2 v/v/v) is employed.

- Gradient Program:
 - 0-4 min: 6-10% B
 - 4-12 min: 10-25% B
 - 12-13 min: 25% B (isocratic)
 - 13-20 min: 25-40% B
 - 20-35 min: 40-60% B
 - 35-40 min: 60-100% B
 - 40-45 min: 100-6% B
- Flow Rate: 10.0 mL/min
- Detection: UV-Vis detector at 516 nm.
- Fraction Collection: Fractions corresponding to the peak of **Peonidin 3-galactoside** are collected.
- Purity Analysis: The purity of the collected fractions is confirmed by analytical HPLC.



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Caption: Experimental workflow for the isolation of **Peonidin 3-galactoside**.

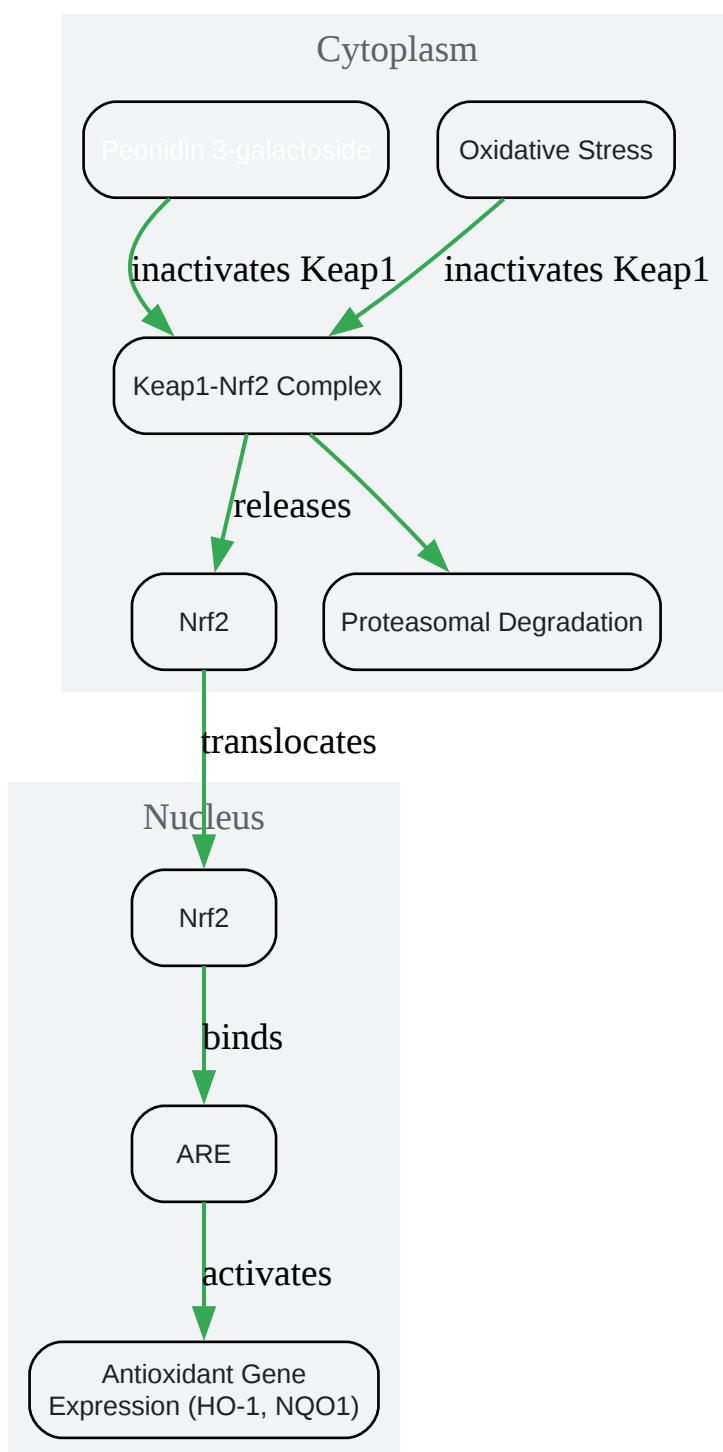
Biological Signaling Pathways

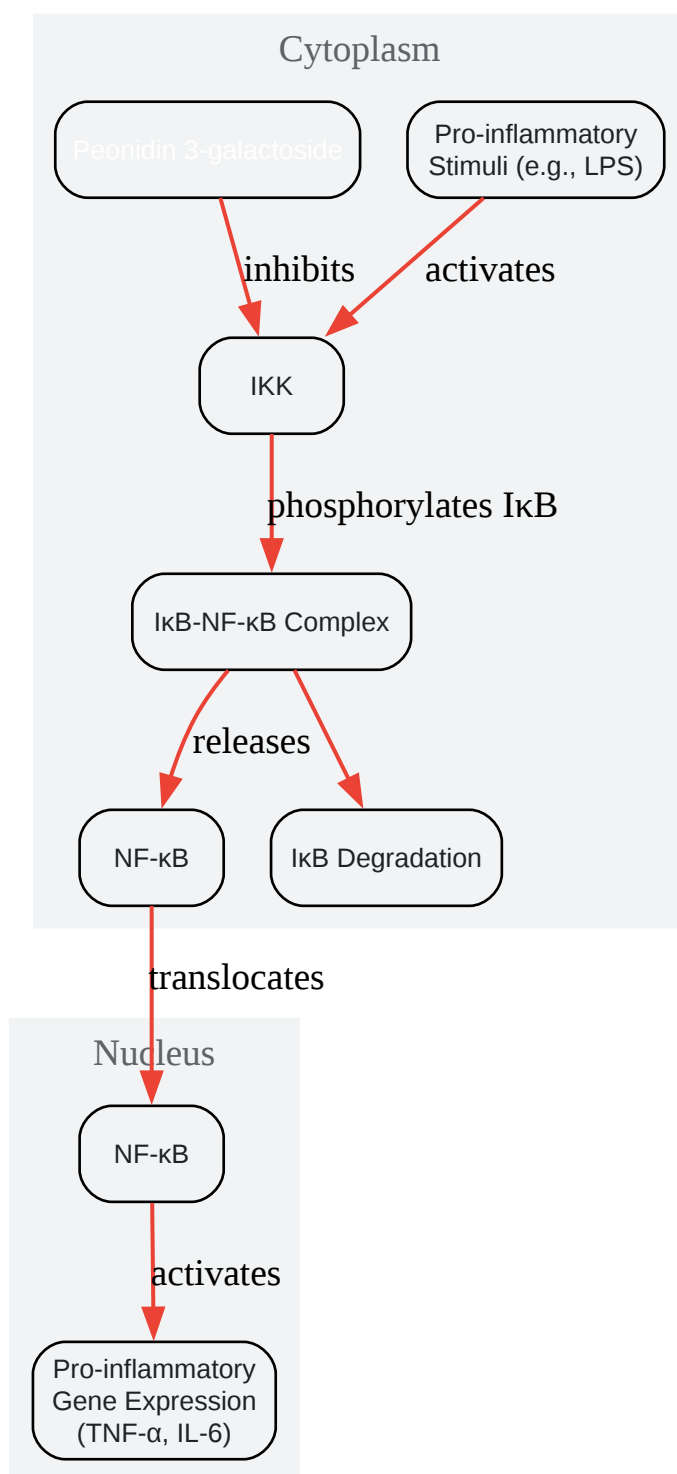
Peonidin 3-galactoside, like other anthocyanins, exhibits potent antioxidant and anti-inflammatory properties. These effects are mediated through the modulation of key cellular signaling pathways, including the Nrf2 and NF-κB pathways.

4.1. Nrf2 Antioxidant Response Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophiles, such as **Peonidin 3-galactoside**, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the transcription of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutathione S-transferases (GSTs), thereby enhancing the cell's antioxidant capacity.





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